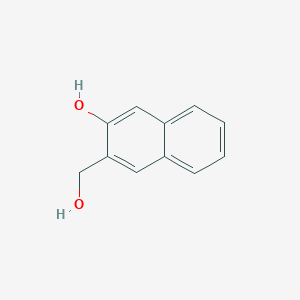

3-(Hydroxymethyl)naphthalen-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,12-13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPVDNUOINOUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303093 | |

| Record name | 3-Hydroxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30159-70-7 | |

| Record name | 30159-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)naphthalen-2-ol

Introduction

3-(Hydroxymethyl)naphthalen-2-ol, a bifunctional naphthalene derivative, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules with potential biological activity.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the C3 position of a 2-naphthol scaffold. The two principal strategies involve the reduction of either an ester or an aldehyde functionality. The choice of starting material and reducing agent dictates the reaction conditions and overall efficiency.

Methodology 1: Reduction of Methyl 3-hydroxy-2-naphthoate

This is a direct and high-yielding method for the preparation of this compound. The commercially available ester, Methyl 3-hydroxy-2-naphthoate, is reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Reaction Mechanism: Hydride Reduction of an Ester

The reduction of an ester with sodium borohydride proceeds through a two-step hydride addition.[2][3]

Caption: Mechanism of Ester Reduction by Sodium Borohydride.

Initially, a hydride ion from sodium borohydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, protonation of the alkoxide during aqueous workup yields the primary alcohol.[2]

Experimental Protocol: Reduction of Methyl 3-hydroxy-2-naphthoate

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |

| Methyl 3-hydroxy-2-naphthoate | 202.21 | 100 | 0.49 |

| Sodium borohydride (NaBH₄) | 37.83 | 185 | 4.90 |

| Methanol (MeOH) | 32.04 | 7.0 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | 3 x 10 mL | - |

| Water (H₂O) | 18.02 | q.s. | - |

| Magnesium sulfate (MgSO₄) | 120.37 | q.s. | - |

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-hydroxy-2-naphthoate (100 mg, 0.49 mmol) in methanol (7.0 mL) with stirring.

-

Carefully add sodium borohydride (185 mg, 4.90 mmol) to the reaction mixture in two portions, with a 3-hour interval between additions.

-

Allow the reaction to stir overnight at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield the product as a colorless powder.

Expected Yield: 82 mg (96%).

Methodology 2: Reduction of 2-Hydroxy-3-naphthaldehyde

An alternative and equally viable route is the reduction of 2-hydroxy-3-naphthaldehyde. Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. Sodium borohydride is a convenient and selective reagent for this transformation.[4][5] Catalytic hydrogenation offers a greener alternative.

Reaction Mechanism: Hydride Reduction of an Aldehyde

The reduction of an aldehyde with sodium borohydride is a more straightforward process than ester reduction, involving a single hydride addition.[6][7]

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

The hydride ion from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide during acidic or aqueous workup furnishes the primary alcohol.[6]

Experimental Protocol: Reduction of 2-Hydroxy-3-naphthaldehyde

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Hydroxy-3-naphthaldehyde | 172.18 | 1.72 | 10 |

| Sodium borohydride (NaBH₄) | 37.83 | 0.42 | 11 |

| Ethanol (EtOH) | 46.07 | 50 mL | - |

| 1M Hydrochloric acid (HCl) | 36.46 | q.s. | - |

| Ethyl acetate (EtOAc) | 88.11 | 3 x 50 mL | - |

| Saturated sodium chloride (brine) | - | 20 mL | - |

| Sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - |

Procedure:

-

Suspend 2-hydroxy-3-naphthaldehyde (1.72 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~5-6 to decompose the excess borohydride and borate esters.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative: Catalytic Hydrogenation

Catalytic hydrogenation provides a cleaner reduction method, avoiding the need for stoichiometric inorganic reagents.

Catalyst and Conditions:

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Pd/C | H₂ gas | Ethanol | Room Temp. | 1-4 atm |

| Ra-Ni | H₂ gas | Ethanol | Room Temp. | 1-4 atm |

The aldehyde is dissolved in a suitable solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere. The reaction is typically monitored by hydrogen uptake. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product. Catalytic hydrogenation is highly efficient, and the workup is significantly simplified.[8][9]

Comparative Analysis of Synthetic Routes

| Feature | Reduction of Methyl 3-hydroxy-2-naphthoate | Reduction of 2-Hydroxy-3-naphthaldehyde |

| Starting Material | Commercially available ester | Commercially available aldehyde |

| Reagent | Sodium borohydride (excess) | Sodium borohydride or Catalytic Hydrogenation |

| Reaction Conditions | Mild, overnight reaction | Mild, shorter reaction time |

| Workup | Aqueous quench and extraction | Acidic quench and extraction or simple filtration (catalytic) |

| Advantages | High reported yield (96%) | Faster reaction, catalytic option is greener |

| Disadvantages | Requires a larger excess of NaBH₄ | Potential for over-reduction with stronger hydrides (not NaBH₄) |

Conclusion

The synthesis of this compound can be effectively achieved through the reduction of either Methyl 3-hydroxy-2-naphthoate or 2-hydroxy-3-naphthaldehyde. The choice of methodology will depend on the availability of starting materials, desired reaction time, and scale of the synthesis. The reduction of the ester with sodium borohydride is a well-documented, high-yielding protocol. The reduction of the corresponding aldehyde offers a faster alternative, with the added benefit of a catalytic hydrogenation option for a more environmentally benign process. Both routes provide reliable access to this versatile synthetic intermediate.

References

-

JoVE. Esters to Alcohols: Grignard Reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Chemistry Steps. Esters with Grignard Reagent. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemistry Steps. Esters to Alcohols. [Link]

-

ResearchGate. Why some esters can be reduced by sodium borohydride? [Link]

-

Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

Organic Chemistry. Ester to Alcohol - Common Conditions. [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. [Link]

-

National Center for Biotechnology Information. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]

-

ResearchGate. Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. [Link]

-

Academia.edu. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]

-

ResearchGate. Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols. [Link]

-

Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

YouTube. Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. [Link]

-

Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]

-

National Center for Biotechnology Information. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]

-

National Center for Biotechnology Information. 3-Hydroxynaphthalene-2-carbaldehyde. [Link]

-

National Center for Biotechnology Information. 2-Hydroxy-1-naphthaldehyde. [Link]

-

Organic Syntheses. 2-hydroxy-1-naphthaldehyde. [Link]

-

Organic Chemistry Portal. Hydrogen. [Link]

Sources

- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen [organic-chemistry.org]

physicochemical properties of 3-(Hydroxymethyl)naphthalen-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)naphthalen-2-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Naphthol Derivative

This compound (CAS No: 30159-70-7) is a bifunctional organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group.[1] This unique arrangement of functional groups on a rigid polycyclic aromatic scaffold imparts a distinct set of physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its potential as a building block in the synthesis of more complex molecules, such as pharmaceuticals or dyes, stems directly from the reactivity of its alcohol and phenol moieties.[1] This guide provides a comprehensive overview of the core , details the analytical methodologies for its characterization, and offers insights into its practical applications.

Molecular Structure and Identity

The structural foundation of the molecule is a naphthalene ring system. The hydroxyl group at position 2 and the hydroxymethyl group at position 3 create a specific substitution pattern that governs its electronic properties, reactivity, and intermolecular interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The key physicochemical parameters of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and establishing quality control standards.

| Property | Value | Source(s) |

| CAS Number | 30159-70-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3][4][6] |

| Molecular Weight | 174.20 g/mol | [2][3][5] |

| Appearance | Colorless to yellow or brown powder | [3][5] |

| Melting Point | 189.5–195 °C | [2][3][4] |

| Boiling Point (Predicted) | 382.5 ± 17.0 °C | [4] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 9.53 ± 0.40 | [4] |

| XLogP3 | 2.5 | [2] |

In-Depth Analysis of Physicochemical Characteristics

Physical State, Appearance, and Solubility

At ambient temperature, this compound is a solid, described as a colorless to brownish powder.[3][5] The presence of both a phenolic hydroxyl and an alcoholic hydroxymethyl group allows the molecule to act as both a hydrogen bond donor and acceptor.[1][2] This capability suggests moderate solubility in polar solvents like methanol, ethanol, and DMSO.[1] Conversely, the large, nonpolar naphthalene core imparts significant hydrophobic character, limiting its solubility in water but allowing dissolution in less polar organic solvents.[7] This amphiphilic nature is a key consideration in designing solvent systems for reactions, purification, and formulation.

Thermal Properties: Melting and Boiling Points

The compound exhibits a relatively high melting point, reported in the range of 189.5–195 °C.[2][3][4] This high value is indicative of strong intermolecular forces in the crystal lattice, primarily hydrogen bonding facilitated by the two hydroxyl groups. A sharp and consistent melting point range is a primary indicator of high purity. The predicted boiling point of 382.5 °C is also elevated, reflecting the strong intermolecular attractions that must be overcome for vaporization.[4]

Acidity and Lipophilicity

The predicted pKa of 9.53 is characteristic of a phenolic hydroxyl group.[4] This value indicates that the compound is a weak acid and will be predominantly in its protonated, neutral form in physiological environments (pH ~7.4). However, it can be deprotonated under basic conditions to form a phenoxide, a feature that can be exploited in pH-dependent extractions or reactions.

The XLogP3 value of 2.5 is a measure of lipophilicity, suggesting a moderate preference for a nonpolar environment over a polar one.[2] This property is crucial in drug development, as it influences membrane permeability and distribution within biological systems.

Spectroscopic and Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of this compound. The following protocols outline standard methods for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Insights: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound in DMSO-d₆, characteristic signals include singlets for the aromatic protons at positions 1 and 4, multiplets for the other aromatic protons, a broad singlet for the phenolic OH, and signals corresponding to the -CH₂- and -OH protons of the hydroxymethyl group.[3]

-

¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carbon of the hydroxymethyl group.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.[8]

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire several thousand scans using proton decoupling to enhance signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Key Vibrational Bands:

-

~3379 cm⁻¹: A strong, broad band characteristic of O-H stretching vibrations from both the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding.[3]

-

~2844 cm⁻¹: Weak to medium bands corresponding to aromatic C-H stretching.[3]

-

~1500 cm⁻¹: A strong absorption indicating C=C stretching within the aromatic naphthalene ring.[3]

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic peaks.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Ions: Using electrospray ionization in negative mode (-ES), the primary ion observed is the deprotonated molecule [M-H]⁻ at m/z 173.[3] The molecular ion [M]⁻ may also be observed at m/z 174.[3] This confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak(s) to confirm the molecular weight.

Synthesis and Purity Assessment

Understanding the synthesis is key to anticipating potential impurities. A common laboratory-scale synthesis involves the reduction of a commercially available precursor.[3][4]

Caption: Workflow for the synthesis of this compound.

Purity is paramount and is typically assessed by a combination of methods. A sharp melting point is a classic indicator. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are essential for separating and quantifying impurities. The spectroscopic methods detailed above confirm that the chemical structure of the final product is correct and free from starting materials or by-products.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with a unique combination of aromatic, phenolic, and alcoholic characteristics. Its properties—moderate lipophilicity, hydrogen bonding capability, and defined thermal behavior—make it a valuable intermediate for further chemical elaboration. The analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and quality control. For researchers and drug development professionals, a thorough understanding of these fundamental physicochemical properties is the critical first step in unlocking the full potential of this versatile molecule in the creation of novel compounds and materials.

References

-

Supporting Information. (n.d.). General Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(hydroxymethyl)-2-naphthalenol. Retrieved from [Link]

-

Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

Sources

- 1. CAS 30159-70-7: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 30159-70-7 [chemicalbook.com]

- 4. This compound | 30159-70-7 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. study.com [study.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(Hydroxymethyl)naphthalen-2-ol (CAS: 30159-70-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)naphthalen-2-ol, a key bicyclic aromatic compound, is a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and in-depth analysis of its spectroscopic data. Furthermore, it explores its current and potential applications, with a particular focus on its role in the development of novel therapeutic agents and its utility as a photo-activatable moiety in bioorthogonal chemistry. This document serves as a critical resource for researchers leveraging this compound in their scientific endeavors.

Introduction

This compound, also known as 3-hydroxy-2-naphthalenemethanol, belongs to the naphthalen-2-ol family, a class of compounds recognized for their significant biological activities and diverse applications in chemical synthesis.[1] The presence of both a hydroxyl and a hydroxymethyl group on the naphthalene scaffold imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide aims to provide a detailed technical overview of this compound, offering insights into its synthesis, characterization, and applications to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 30159-70-7 | |

| Molecular Formula | C₁₁H₁₀O₂ | [4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Appearance | Yellow to brown powder/solid | |

| Melting Point | 189.5-190.5 °C | [5] |

| Boiling Point (Predicted) | 382.5 ± 17.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.53 ± 0.40 | [5] |

| InChI | InChI=1S/C11H10O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,12-13H,7H2 | [4] |

| InChI Key | YMPVDNUOINOUSY-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)CO)O | [1] |

Synthesis and Mechanistic Considerations

The primary and most cited method for the synthesis of this compound is the reduction of methyl 3-hydroxy-2-naphthoate.

Reduction of Methyl 3-hydroxy-2-naphthoate

This robust and high-yielding synthesis involves the use of a reducing agent, such as sodium borohydride, in a suitable solvent like methanol.[5]

Experimental Protocol:

-

Dissolution: Dissolve methyl 3-hydroxy-2-naphthoate in methanol in a round-bottom flask with stirring.

-

Reduction: Carefully add sodium borohydride to the solution in portions. The reaction is typically stirred at room temperature overnight to ensure complete conversion.

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate) and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization to obtain this compound as a powder.

Causality Behind Experimental Choices:

-

Sodium Borohydride: This reducing agent is selected for its chemoselectivity. It readily reduces the ester functionality of the starting material to a primary alcohol while being mild enough not to affect the aromatic hydroxyl group or the naphthalene ring system.

-

Methanol: Methanol serves as an effective solvent for both the starting material and the reducing agent. It also acts as a proton source during the workup of the borate ester intermediate.

-

Portion-wise Addition: The portion-wise addition of sodium borohydride helps to control the reaction rate and temperature, preventing potential side reactions.

-

Aqueous Workup: The addition of water is crucial for quenching any unreacted sodium borohydride and for the hydrolysis of the borate ester intermediate to liberate the desired alcohol.

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group and subsequent reduction of the intermediate aldehyde to the primary alcohol.

Caption: Synthesis of this compound.

Alternative Synthetic Routes

While the reduction of methyl 3-hydroxy-2-naphthoate is a common method, other synthetic strategies can be envisioned. For instance, the direct hydroxymethylation of 2-naphthol at the 3-position could be a potential route, though regioselectivity might be a challenge. Another approach could involve the synthesis of 2-hydroxy-3-naphthaldehyde followed by its reduction. The carboxylation of sodium β-naphtholate to form 2-hydroxy-3-naphthoic acid, a precursor to the starting material for the primary synthesis, is another relevant transformation in this chemical space.[6]

Spectroscopic and Chromatographic Analysis

Thorough analytical characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides key structural information. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene protons of the hydroxymethyl group are expected to resonate around δ 4.5-5.0 ppm, and the hydroxyl protons will appear as broad singlets.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the naphthalene ring appear in the 1500-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.2 g/mol ). Fragmentation patterns would likely involve the loss of water and the hydroxymethyl group.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and biological research.

Intermediate in the Synthesis of Bioactive Molecules

The naphthalen-2-ol scaffold is a common motif in a variety of biologically active compounds.[9] Derivatives of this core structure have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[9] this compound serves as a key starting material for the synthesis of more complex derivatives where the hydroxymethyl group can be further functionalized or modified. For example, it is a precursor in the synthesis of novel pesticidal agents.[3]

Photo-activatable Reagents and Bioorthogonal Chemistry

A significant application of this compound is its use as a photo-activatable or "caged" compound.[10] Upon irradiation with light of a specific wavelength, the hydroxymethyl group can be cleaved, releasing a molecule of interest. This property is particularly valuable in bioorthogonal chemistry, where it allows for the spatiotemporal control of biological processes.[10] The reaction with a vinyl ether is an example of its application in this context.[10]

Mechanism of Photo-activation:

The photo-activation of hydroxymethylnaphthol derivatives typically involves the formation of a quinone methide intermediate upon irradiation.[11] This highly reactive intermediate can then react with various nucleophiles. This mechanism allows for the controlled release of a protected functional group or molecule.

Caption: Photo-activation of this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a valuable building block for the creation of complex molecular architectures. Its emerging role as a photo-activatable tool in chemical biology further expands its utility. This guide has provided a comprehensive technical overview to support and encourage the continued exploration and application of this versatile molecule.

References

-

MDPI. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). a Photo-activatable 3-(hydroxymethyl)-2-naphthol and its reaction with.... Retrieved from [Link]

- Google Patents. (n.d.). US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid.

-

PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative Using Three Components System and Its Relation with Physicochemical Parameters log P. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

ATB. (n.d.). 1-(3-Hydroxypropyl)-2-naphthol | C13H14O2 | MD Topology | NMR. Retrieved from [Link]

Sources

- 1. 1-(3-Hydroxypropyl)-2-naphthol | C13H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. CAS 30159-70-7: this compound [cymitquimica.com]

- 3. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 30159-70-7 [amp.chemicalbook.com]

- 6. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 2-Naphthol(135-19-3) 13C NMR spectrum [chemicalbook.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

spectroscopic data for 3-(Hydroxymethyl)naphthalen-2-ol

An In-depth Spectroscopic and Structural Elucidation Guide to 3-(Hydroxymethyl)naphthalen-2-ol

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the invalidation of countless hours of research and significant financial investment. This guide is crafted from the perspective of a senior application scientist to provide researchers, particularly those in drug development, with a comprehensive technical walkthrough for the characterization of this compound. We will move beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, thereby establishing a self-validating analytical workflow.

Chapter 1: Core Molecular Profile

This compound is a bifunctional naphthol derivative. Its rigid, aromatic naphthalene core is appended with both a phenolic hydroxyl (-OH) group and a primary alcohol (-CH₂OH) group. This architecture makes it a valuable synthon and a potential pharmacophore. Before delving into complex spectral data, establishing the fundamental physicochemical properties is a critical first step for sample verification and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| CAS Number | 30159-70-7 | [1][2][3] |

| Melting Point | 193–195 °C | [1] |

| Appearance | Colorless powder | [1] |

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete mapping of the molecular skeleton.

Expertise in Practice: The Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. For this compound, which possesses two exchangeable hydroxyl protons, a protic solvent like methanol-d₄ would lead to the rapid exchange of these protons with deuterium, causing their signals to broaden or disappear. Therefore, an aprotic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice.[1] It readily dissolves the analyte and, crucially, slows down the proton exchange rate, allowing for the observation of the -OH signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) with a standard exponential window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.82 | br. s. | 1H | Phenolic OH | The significant downfield shift is characteristic of a phenolic proton, which is acidic and often involved in hydrogen bonding. |

| 7.80 | s | 1H | C(1)H | This proton is a singlet as it has no adjacent protons (on C2 or the neighboring ring) to couple with. |

| 7.76 | d, J=8.1 Hz | 1H | C(5)H or C(8)H | A doublet in the aromatic region, typical of naphthalene protons coupled to a single neighbor. |

| 7.64 | d, J=8.1 Hz | 1H | C(8)H or C(5)H | Similar to the signal at 7.76 ppm, representing the other ortho-coupled proton on the unsubstituted ring. |

| 7.33 | ~t | 1H | C(6)H or C(7)H | A pseudo-triplet arising from coupling to two neighboring aromatic protons. |

| 7.23 | ~t | 1H | C(7)H or C(6)H | Similar to the signal at 7.33 ppm. |

| 7.09 | s | 1H | C(4)H | A singlet due to the lack of a proton on the adjacent C3 and C5 positions for coupling. |

| 5.17 | br. s. | 1H | CH₂OH | The proton on the primary alcohol. The broadness indicates some degree of exchange. |

| 4.63 | br. s. | 2H | CH₂ OH | The two protons of the hydroxymethyl group appear as a broad singlet. The lack of distinct splitting with the alcohol proton is common due to exchange. |

Data sourced from ChemicalBook.[1]

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 153.1 | Ar-C (C2) | The carbon bearing the phenolic -OH group is significantly deshielded and appears far downfield. |

| 133.3 | Ar-C | Quaternary aromatic carbon. |

| 131.8 | Ar-C | Quaternary aromatic carbon. |

| 127.7 | Ar-C | Quaternary aromatic carbon. |

| 127.3 | Ar-CH | Aromatic methine carbon. |

| 125.5 | Ar-CH | Aromatic methine carbon. |

| 125.4 | Ar-CH | Aromatic methine carbon. |

| 125.3 | Ar-CH | Aromatic methine carbon. |

| 122.6 | Ar-CH | Aromatic methine carbon. |

| 107.9 | Ar-CH | Aromatic methine carbon. |

| 58.6 | C H₂OH | The aliphatic carbon of the hydroxymethyl group, appearing significantly upfield from the aromatic carbons. |

Data sourced from ChemicalBook.[1]

Caption: Workflow for NMR-based structural elucidation.

Chapter 3: Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR excels at mapping the molecular skeleton, IR spectroscopy provides a rapid and definitive confirmation of the functional groups present. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy The KBr pellet method is a traditional approach, but the modern ATR technique is faster and requires minimal sample preparation.[4]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press arm to ensure firm contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans enhances the signal-to-noise ratio.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3379 | Broad, Medium | O-H Stretch | Phenol and Alcohol |

| 2844 | Weak | C-H Stretch | Aromatic |

| 1500 | Strong | C=C Stretch | Aromatic Ring |

Data sourced from ChemicalBook.[1]

Authoritative Interpretation

-

O-H Stretching (3379 cm⁻¹): The most prominent feature is the broad absorption centered around 3379 cm⁻¹. Its breadth is a definitive indicator of hydrogen bonding, an expected interaction for both the phenolic and alcoholic hydroxyl groups.[1][5] This single band confirms the presence of -OH functionalities.

-

Aromatic C-H Stretching (2844 cm⁻¹): The weak band at 2844 cm⁻¹ falls in the region for C-H bonds where the carbon is sp² hybridized, confirming the aromatic naphthalene core.[1]

-

Aromatic C=C Stretching (1500 cm⁻¹): The strong absorption at 1500 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring system, providing further evidence for the naphthalene structure.[1]

Caption: Generalized workflow for ESI-Mass Spectrometry.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy meticulously maps the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the critical hydroxyl and aromatic functional groups, and mass spectrometry unequivocally verifies the molecular weight. This guide has detailed the protocols, presented the data, and, most importantly, explained the scientific reasoning behind the analysis. By following this comprehensive and self-validating workflow, researchers in drug development and chemical synthesis can proceed with confidence in the identity and purity of their materials.

References

-

Infrared spectroscopy . Royal Society of Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of Hydroxynaphthalenes

Introduction: The Enduring Luminescence of Hydroxynaphthalenes

Hydroxynaphthalenes, commonly known as naphthols, are a fascinating class of aromatic alcohols that have captivated the attention of chemists and physicists for decades. Their rigid, bicyclic aromatic structure, coupled with the ionizable hydroxyl group, gives rise to a rich and complex photophysical behavior that is exquisitely sensitive to their molecular environment. This sensitivity has positioned them as invaluable tools in a diverse array of scientific disciplines, from fundamental spectroscopic studies to the development of sophisticated fluorescent probes and sensors for applications in drug discovery and materials science.[1]

This in-depth technical guide provides a comprehensive exploration of the core photophysical properties of hydroxynaphthalenes. We will delve into the theoretical underpinnings of their electronic transitions, explore the profound influence of the surrounding medium on their fluorescence characteristics, and provide detailed, field-proven experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique luminescent properties of these versatile molecules.

Fundamental Photophysical Principles

The photophysical behavior of hydroxynaphthalenes is governed by the interplay of electronic transitions within their naphthalene core and the influence of the hydroxyl substituent. Understanding these fundamentals is crucial for interpreting their spectroscopic data and designing novel applications.

Electronic Absorption and Emission

Like all fluorescent molecules, the interaction of hydroxynaphthalenes with light can be visualized using a Jablonski diagram.[2][3] Upon absorption of a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). This process is typically very fast, occurring on the femtosecond timescale.

The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[4] From this relaxed excited state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from the S₁ state to the S₀ state, accompanied by the emission of a photon. This is the phenomenon of primary interest.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁), leading to the population of a triplet state.

-

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀). This process is "spin-forbidden" and thus occurs on a much longer timescale than fluorescence.

The Crucial Role of the Environment: Solvent and pH Effects

The fluorescence of hydroxynaphthalenes is remarkably sensitive to the polarity and hydrogen-bonding capability of the solvent, as well as the pH of the medium.[5][6] This sensitivity is a direct consequence of the change in the electronic distribution of the molecule upon excitation.

-

Solvatochromism: In polar solvents, the excited state of a hydroxynaphthalene is generally more polar than its ground state. This leads to a reorientation of the surrounding solvent molecules to stabilize the excited state, resulting in a red-shift (shift to longer wavelengths) of the emission spectrum.[5] The magnitude of this Stokes shift can provide valuable information about the polarity of the microenvironment around the fluorophore.

-

pH Dependence: The hydroxyl group of a hydroxynaphthalene can exist in its protonated (neutral) form (-OH) or its deprotonated (anionic) form (-O⁻). These two species have distinct absorption and emission properties. In the excited state, the acidity of the hydroxyl group increases significantly, a phenomenon that can be explained by the Förster cycle.[7] This means that even in a solution where the ground state is predominantly in the neutral form, excitation can lead to deprotonation and emission from the anionic form. This dual emission is a hallmark of many hydroxynaphthalenes and is the basis for their use as pH sensors.

Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly important photophysical process in certain hydroxynaphthalene derivatives is Excited-State Intramolecular Proton Transfer (ESIPT).[8] This ultrafast reaction involves the transfer of the hydroxyl proton to a nearby acceptor atom within the same molecule upon photoexcitation.[8]

ESIPT-capable molecules exhibit a characteristic four-level photocycle, which leads to a large Stokes shift and often dual fluorescence emission.[8] The normal emission originates from the initially excited enol tautomer, while the red-shifted emission comes from the keto tautomer formed after proton transfer. The efficiency of ESIPT can be modulated by factors such as solvent polarity and the presence of hydrogen-bonding partners.[8]

Quantitative Photophysical Parameters

A comprehensive understanding of a hydroxynaphthalene's photophysical properties requires the quantification of several key parameters. These values are crucial for comparing different derivatives and for designing probes with specific characteristics.

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Reference |

| Naphthalene | Aqueous | - | - | - | ~2.5x shorter than in organic solvents | [9] |

| 1,4-bis(trimethylsilylethynyl)naphthalene | - | - | - | 0.85 | 2 | [10] |

| Silyl-substituted naphthalenes | - | Bathochromic shift | - | Increased | Decreased | [10] |

Note: This table is a representative sample. A comprehensive database would require extensive literature compilation.

Experimental Protocols for Characterization

Accurate and reproducible characterization of the photophysical properties of hydroxynaphthalenes is paramount. The following sections provide detailed, step-by-step methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

This technique provides information about the absorption and emission spectra of a fluorophore under continuous illumination.[11]

Objective: To determine the excitation and emission maxima of a hydroxynaphthalene derivative.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Hydroxynaphthalene derivative

-

Spectroscopic grade solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of the hydroxynaphthalene derivative in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Select the appropriate excitation wavelength based on the absorption spectrum.

-

-

Acquisition of Emission Spectrum:

-

Place the blank (solvent only) in the sample holder and record a blank spectrum.

-

Replace the blank with the sample cuvette.

-

Scan the emission monochromator over the desired wavelength range to obtain the fluorescence emission spectrum.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan the excitation monochromator over the desired wavelength range to obtain the fluorescence excitation spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample's emission spectrum.

-

Identify the wavelength of maximum emission (λ_em) and maximum excitation (λ_ex).

-

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique.[12][13]

Objective: To determine the fluorescence quantum yield of a hydroxynaphthalene derivative relative to a standard.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Hydroxynaphthalene derivative (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the standard and the sample.

-

Prepare a series of dilutions of both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[14]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, Slope_s and Slope_std are the slopes for the sample and standard, respectively, and n_s and n_std are the refractive indices of the solvents used for the sample and standard.[15]

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[16][17]

Objective: To determine the fluorescence lifetime of a hydroxynaphthalene derivative.

Materials:

-

TCSPC system (pulsed light source, single-photon detector, timing electronics)

-

Hydroxynaphthalene derivative solution

-

Scattering solution (for instrument response function measurement)

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set up the TCSPC system with the appropriate pulsed light source and detector.

-

Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Sample Measurement:

-

Replace the scattering solution with the sample solution.

-

Acquire the fluorescence decay data until a sufficient number of photons have been collected in the peak channel. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.[1]

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate software.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Applications in Research and Drug Development

The unique photophysical properties of hydroxynaphthalenes make them powerful tools in various scientific fields:

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for the development of probes to report on changes in polarity, viscosity, pH, and the presence of specific analytes.[18]

-

Cellular Imaging: Hydroxynaphthalene-based fluorophores can be used to visualize cellular structures and processes.

-

Drug Discovery: They can be employed in high-throughput screening assays to monitor enzyme activity or protein-ligand binding events.

-

Materials Science: Incorporation of hydroxynaphthalenes into polymers and other materials can impart fluorescent properties for applications in sensing and optoelectronics.

Conclusion and Future Outlook

Hydroxynaphthalenes continue to be a cornerstone of fluorescence spectroscopy and its applications. Their rich photophysics, characterized by a strong dependence on the molecular environment and the potential for phenomena like ESIPT, provides a versatile platform for the design of novel functional molecules. As our understanding of their excited-state dynamics deepens and our experimental techniques become more sophisticated, we can expect to see even more innovative applications of these remarkable compounds in the years to come, particularly in the realms of advanced materials, in-vivo imaging, and diagnostics.

References

- Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Journal of Molecular Structure. (URL not available)

-

Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. ResearchGate. [Link]

-

Time-Correlated Single-Photon Counting Measurements: A New Approach For High-Speed. IEEE Xplore. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PMC. [Link]

-

Jablonski diagram. Chemistry LibreTexts. [Link]

-

Steady State Fluorescence Techniques. HORIBA. [Link]

-

Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Structural analysis, theoretical studies, and chemosensing properties of novel 2-hydroxy naphthalene based hydrazide as highly selective and sensitive turn-on fluorescent probe for detection of Al3+. ResearchGate. [Link]

-

Jablonski diagram illustrating the electronic states of an aromatic... ResearchGate. [Link]

-

How to Reduce Fluorescence Measurement Errors. AELAB. [Link]

-

Advanced Time-Correlated Single Photon Counting Techniques. ResearchGate. [Link]

-

Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. RSC Publishing. [Link]

-

Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. PMC. [Link]

-

Practical Fluorescence Spectroscopy. SpringerLink. [Link]

-

Naphthalene. PhotochemCAD. [Link]

-

An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. [Link]

-

Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]

-

Time-Correlated Single Photon Counting (TCSPC). Swabian Instruments. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Synthesis, characterization, and photophysical and fluorescence sensor behaviors of a new water-soluble double-bridged naphthalene diimide appended cyclotriphosphazene. PMC. [Link]

-

Optimization and Troubleshooting. Evident Scientific. [Link]

-

Excited state intramolecular proton transfer (ESIPT) in 2-(2 '-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: A TD-DFT quantum chemical study. ResearchGate. [Link]

-

A novel hydroxynaphthalimide-derived regenerative fluorescent probe for the detection of formaldehyde in cells and zebrafish. ResearchGate. [Link]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

-

What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! Simtrum. [Link]

-

Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

-

Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. Caroline Frank. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

-

Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. [Link]

-

Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. [Link]

- Principles of Fluorescence Spectroscopy. Springer. (URL not available)

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate. [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

time-correlated single photon counting. Photonics Dictionary. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin. PubMed. [Link]

-

Jablonski diagram. Wikipedia. [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. [Link]

-

Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. PMC. [Link]

-

Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. NIH. [Link]

-

Development of a Steady-State Fluorescence Spectroscopy System and a Time-Resolved Fluorescence Spectroscopy System. ResearchGate. [Link]

-

Nile blue. Wikipedia. [Link]

-

Experiment 1: Excited-state properties of 2-naphthol (the acidity constants). University of Babylon. [Link]

Sources

- 1. Time-Correlated Single-Photon Counting Measurements: A New Approach For High-Speed [opg.optica.org]

- 2. ossila.com [ossila.com]

- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. franklycaroline.com [franklycaroline.com]

- 8. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 11. horiba.com [horiba.com]

- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. edinst.com [edinst.com]

- 16. photonics.com [photonics.com]

- 17. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 18. researchgate.net [researchgate.net]

excited-state proton transfer in naphthalenols

An In-Depth Technical Guide to Excited-State Proton Transfer in Naphthalenols

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Excited-State Proton Transfer (ESPT) is a fundamental photochemical reaction wherein a proton is transferred from a photoacid to a suitable acceptor upon electronic excitation. Naphthalenols (hydroxynaphthalenes) serve as canonical model systems for studying this phenomenon due to their well-defined photophysical properties and dramatic increase in acidity—by several orders of magnitude—upon photoexcitation. This guide provides a comprehensive technical overview of the core principles, mechanistic pathways, and key experimental methodologies used to investigate ESPT in naphthalenols. We delve into the causality behind experimental design, from steady-state spectroscopic analysis to ultrafast time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC) and Femtosecond Transient Absorption (fs-TA) spectroscopy. The influence of molecular structure and the solvent environment on ESPT kinetics is critically examined. Furthermore, we present detailed, field-proven protocols and data interpretation frameworks to equip researchers with the knowledge to design, execute, and validate their own ESPT studies. Applications of this process, particularly as fluorescent probes in biological and pharmaceutical research, are highlighted to bridge fundamental science with practical utility.

The Phenomenon of Photoacidity in Naphthalenols

Aromatic alcohols, such as phenols and naphthalenols, exhibit a significant change in their acid-dissociation constant (pKa) upon absorption of a photon. This phenomenon, termed photoacidity, arises from the redistribution of electron density in the excited state.[1] For naphthalenols, excitation to the first singlet excited state (S₁) leads to a substantial charge transfer from the oxygen atom of the hydroxyl group to the aromatic ring system. This redistribution renders the hydroxyl proton far more labile, causing the pKa to drop dramatically. For example, 1-naphthol's ground-state pKa is approximately 9.4, but its excited-state pKa (pKa*) is around 0.5, indicating a massive increase in acidity upon excitation.[2]

This light-induced acidity drives the proton transfer process. In the presence of a proton acceptor, which can be solvent molecules (like water) or a specific base, the excited naphthalenol (ROH) can rapidly donate its proton to form the excited-state naphtholate anion (RO⁻). The process can be summarized as:

ROH + hν → ROH* ROH* ⇌ RO⁻* + H⁺

The hallmark of this process in solution is often the observation of dual fluorescence. The initially excited neutral form (ROH) emits at a shorter wavelength (typically in the UV-blue region), while the proton-transferred anionic form (RO⁻) emits at a significantly longer wavelength (green-shifted) due to its larger Stokes shift.[2]

Photophysical Pathways: A Jablonski Diagram Perspective

To understand ESPT, we must first visualize the electronic and photophysical transitions involved. The Jablonski diagram is an essential tool for this purpose.[3][4] For a naphthalenol undergoing ESPT, the diagram is modified to include the proton transfer step as a non-radiative pathway competing with fluorescence from the locally excited state.

Caption: Modified Jablonski diagram for a naphthalenol undergoing ESPT.

Causality of the Process:

-

Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁), typically to a higher vibrational level.

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent, relaxing to the lowest vibrational level of the S₁ state (timescale: 10⁻¹⁴ to 10⁻¹¹ s).[3]

-

Competing Pathways from S₁ (v=0): From this relaxed state, several processes compete:

-

Fluorescence (ROH):* The molecule can return to the ground state by emitting a photon. This is the "normal" fluorescence.

-

Internal Conversion: Non-radiative decay back to the ground state.

-

Excited-State Proton Transfer (ESPT): If a proton acceptor is available, the now highly acidic proton can be transferred. This is an extremely fast non-radiative process.[1]

-

-

Emission from the Anionic State: The newly formed excited anion (RO⁻*) is also fluorescent. Because the proton transfer event stabilizes the excited state, the energy gap to the ground state is smaller, resulting in a red-shifted (longer wavelength) emission.[2]

The relative intensities of the two emission bands are a direct reflection of the kinetics of these competing pathways.

The ESPT Mechanism: Solvent as a Catalyst

While some molecules can undergo Excited-State Intramolecular Proton Transfer (ESIPT), naphthalenols typically undergo intermolecular ESPT, where the solvent plays a crucial role.[5][6] Protic solvents, especially water, are highly effective at mediating this process.

The mechanism often involves a "proton wire" or "solvent bridge," where one or more solvent molecules arrange to accept the proton from the hydroxyl group and shuttle it away.[7] In aqueous solutions, the reorganization of polar water molecules around the excited naphthalenol is a critical step that facilitates the proton transfer.[8] The dynamics of this solvent relaxation can be coupled to the rate of the ESPT process itself.

Caption: Solvent-mediated ESPT mechanism in naphthalenols.

In contrast, aprotic solvents lack the ability to accept a proton and cannot form effective hydrogen-bond bridges. Therefore, ESPT is often significantly slower or entirely inhibited in such environments. The choice of solvent is thus a critical experimental parameter for controlling and studying the ESPT reaction.

Key Factors Influencing ESPT

Solvent Properties

The solvent environment is arguably the most critical external factor governing ESPT in naphthalenols. Its influence is multifaceted, affecting both the thermodynamics and kinetics of the reaction.

Causality of Solvent Choice:

-

Protic vs. Aprotic: Protic solvents (water, methanol, ammonia) can act as direct proton acceptors and form hydrogen-bond networks that facilitate proton transfer.[7] Aprotic solvents (acetonitrile, cyclohexane) lack this ability, drastically slowing down or preventing intermolecular ESPT.

-

Polarity and Solvation: Polar solvents stabilize the charged anionic species (RO⁻*), making the proton transfer more thermodynamically favorable. The dynamics of solvent molecule reorientation (solvation dynamics) around the newly formed excited state can be rate-limiting.[8]

-

Acidity/Basicity: The inherent basicity of the solvent determines its efficacy as a proton acceptor. A more basic solvent will generally lead to faster ESPT rates.

Table 1: Influence of Solvent on ESPT Characteristics of 1-Naphthol

| Solvent | Dielectric Constant (ε) | Proton Transfer Rate (k_pt) | Dominant Mechanism | Reference |

|---|---|---|---|---|

| Water | 80.1 | Very Fast (~2.5 x 10¹⁰ s⁻¹) | Proton relay via H-bond network | [1] |

| Methanol | 32.7 | Fast | H-bond acceptor | [9] |

| Ammonia | 16.9 | Fast (Adiabatic) | Direct H-bond acceptor | [7] |

| Acetonitrile | 37.5 | Very Slow / Negligible | No H-bond acceptor | [10] |

| Cyclohexane | 2.0 | Inhibited | Non-polar, no H-bond acceptor |[6] |

Molecular Structure

The intrinsic properties of the naphthalenol molecule also dictate its ESPT behavior.

-

Hydroxyl Group Position: 1-naphthol and 2-naphthol exhibit different photophysical properties and ESPT kinetics due to differences in their electronic state ordering (¹Lₐ vs. ¹Lₑ) and charge distribution in the excited state.[7]

-

Substituents: Attaching electron-withdrawing groups (e.g., -CN, -SO₃⁻) to the naphthalene ring can further increase the photoacidity, often leading to faster ESPT rates.[1][2] Conversely, electron-donating groups can decrease photoacidity. This provides a powerful tool for tuning the photophysical properties of ESPT probes. Bifunctional photoacids with multiple proton transfer sites, such as aminonaphthols, exhibit complex, divergent ESPT reactions that are highly dependent on both substitution patterns and the solvent.[9]

Experimental Methodologies for Probing ESPT

A combination of steady-state and time-resolved spectroscopic techniques is required to fully characterize an ESPT system.

Caption: A self-validating workflow for investigating ESPT in naphthalenols.

Steady-State Spectroscopy

-

Purpose: To confirm the occurrence of ESPT and determine optimal excitation and emission wavelengths for time-resolved studies.

-

Technique: Standard UV-Vis absorption and fluorescence spectroscopy.

-

Signature of ESPT: The absorption spectrum typically shows a single band corresponding to the neutral ROH form. The emission spectrum, however, will show two distinct bands: one at a shorter wavelength for ROH* and a second, red-shifted band for RO⁻*. The ratio of these two bands provides a qualitative measure of ESPT efficiency.[2]

Time-Resolved Fluorescence Spectroscopy

This is the primary tool for directly measuring the kinetics of the proton transfer.

-

Principle: TCSPC measures the time delay between a laser excitation pulse and the detection of the first fluorescence photon. By repeating this process millions of times, a histogram of photon arrival times is built, representing the fluorescence decay profile.[11]

-

Causality of the Method: This technique is ideal for measuring lifetimes from picoseconds to nanoseconds. By monitoring the decay of the ROH* emission and the corresponding rise and subsequent decay of the RO⁻* emission, one can directly extract the rate constant for the forward proton transfer (k_pt).

Step-by-Step Methodology:

-

Instrument Setup:

-

Excitation Source: A high-repetition-rate pulsed laser or LED (e.g., a picosecond diode laser) tuned to an absorption wavelength of the naphthalenol (e.g., ~290-330 nm).

-

Sample Chamber: A 1 cm cuvette holder, often temperature-controlled.

-

Emission Optics: A monochromator to select the desired emission wavelength (either the ROH* or RO⁻* band).

-

Detector: A high-speed, single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).

-

Electronics: TCSPC timing electronics (TAC/ADC or time-to-digital converter).

-

-

Sample Preparation: Prepare a dilute solution of the naphthalenol (<0.1 OD at λ_exc) to prevent inner-filter effects and aggregation. Ensure the solvent is of spectroscopic grade.

-

Instrument Response Function (IRF) Measurement:

-

Rationale: To measure the inherent time-response of the instrument itself. This is critical for accurate data analysis.

-

Procedure: Replace the sample with a solution that scatters light but does not fluoresce (e.g., a dilute suspension of non-dairy creamer or silica). Record the profile of the scattered laser pulse.

-

-

Data Acquisition:

-

Set the emission monochromator to the peak of the ROH* emission band. Collect a decay profile until a sufficient number of counts (e.g., 10,000) are in the peak channel.

-

Set the emission monochromator to the peak of the RO⁻* emission band. Collect a decay profile. This should exhibit a rise time corresponding to the decay of the ROH* species.

-

-

Data Analysis:

-

Deconvolution: Use specialized software to perform an iterative reconvolution of the measured IRF with a proposed kinetic model (e.g., a sum of exponentials).

-

Global Analysis: Simultaneously fit the decay of the donor (ROH) and the rise of the acceptor (RO⁻) with a shared rate constant (k_pt). This self-validating approach ensures a robust kinetic model. The decay of ROH* should be a single exponential (τ_D), and the function for RO⁻* should be a rise and decay model where the rise time equals τ_D.

-

Femtosecond Transient Absorption (fs-TA) Spectroscopy